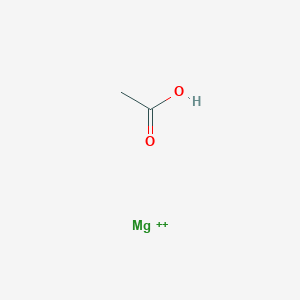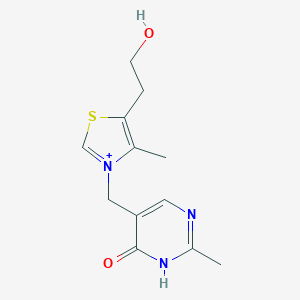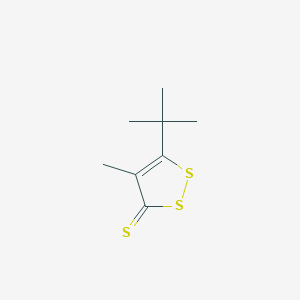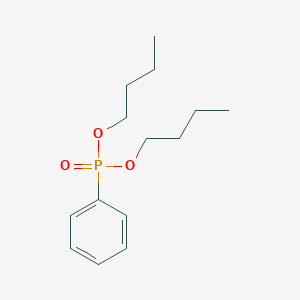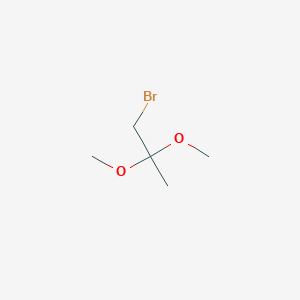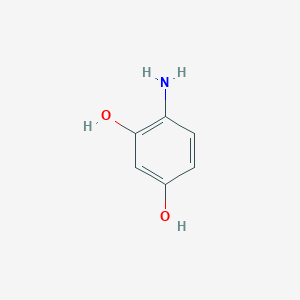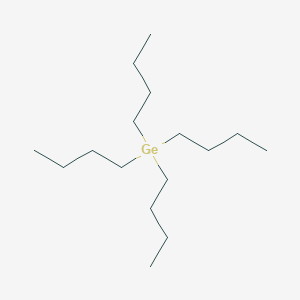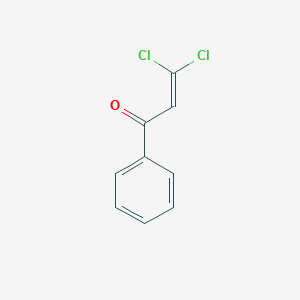
3,3-Dichloro-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1-phenylprop-2-en-1-one, also known as DCPA, is a synthetic compound that has been widely used in scientific research. It is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, ether, and acetone. DCPA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one is not fully understood. However, it has been proposed that 3,3-Dichloro-1-phenylprop-2-en-1-one may inhibit the activity of enzymes involved in various biological processes. For example, 3,3-Dichloro-1-phenylprop-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
3,3-Dichloro-1-phenylprop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various cancer cell lines, and reduce inflammation. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dichloro-1-phenylprop-2-en-1-one has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 3,3-Dichloro-1-phenylprop-2-en-1-one is also stable under a range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to the use of 3,3-Dichloro-1-phenylprop-2-en-1-one. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 3,3-Dichloro-1-phenylprop-2-en-1-one. One area of interest is the development of new compounds based on 3,3-Dichloro-1-phenylprop-2-en-1-one that exhibit improved therapeutic properties. Another area of interest is the study of the mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one, which could lead to the discovery of new targets for drug development. Finally, the use of 3,3-Dichloro-1-phenylprop-2-en-1-one in combination with other compounds could lead to the development of new treatments for various diseases.
Métodos De Síntesis
3,3-Dichloro-1-phenylprop-2-en-1-one can be synthesized by reacting 3,3-dichloroacetophenone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to yield 3,3-Dichloro-1-phenylprop-2-en-1-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1-phenylprop-2-en-1-one has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been used as a starting material to synthesize other compounds with potential therapeutic applications.
Propiedades
Número CAS |
10562-42-2 |
|---|---|
Nombre del producto |
3,3-Dichloro-1-phenylprop-2-en-1-one |
Fórmula molecular |
C9H6Cl2O |
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
3,3-dichloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
AUIUGRRTBWGQAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



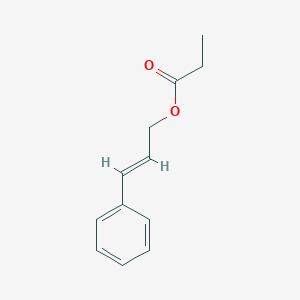

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
